

Barasertib (AZD1152) in Acute Myeloid Leukemia: A Technical Guide

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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy regimens exist, there is a critical need for targeted therapies, particularly for elderly patients and those with relapsed or refractory disease. **Barasertib** (AZD1152), a pro-drug of the potent and selective Aurora B kinase inhibitor AZD1152-HQPA, has emerged as a promising therapeutic agent in this context. This technical guide provides a comprehensive overview of the research on **Barasertib** in AML, focusing on its mechanism of action, preclinical efficacy, and clinical trial findings.

Mechanism of Action

Barasertib is a water-soluble pro-drug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[1][2] AZD1152-HQPA is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][3] Aurora B kinase is a component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis.

By inhibiting Aurora B kinase, AZD1152-HQPA disrupts the spindle assembly checkpoint, leading to defects in chromosome alignment and segregation.[1] This ultimately results in endoreduplication, where cells undergo DNA replication without cell division, leading to the formation of polyploid cells.[1] These polyploid cells subsequently undergo apoptosis.[1] A key



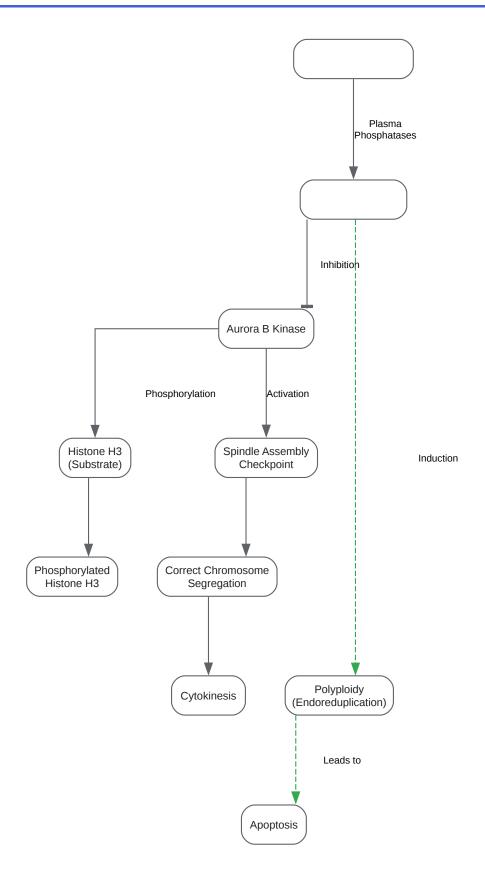




pharmacodynamic marker of **Barasertib** activity is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B kinase.[4][5]

The signaling pathway illustrating the mechanism of action of **Barasertib** in AML is depicted below.





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Caption: Mechanism of action of Barasertib in AML.



Preclinical Research In Vitro Studies

Barasertib, through its active form AZD1152-HQPA, has demonstrated potent anti-proliferative activity against a range of AML cell lines.

Table 1: In Vitro Activity of Barasertib (AZD1152-HQPA) in AML Cell Lines

Cell Line	IC50 (nM)	Reference
HL-60	3-40	[6]
NB4	3-40	[6]
MOLM13	3-40	[6]
MV4-11	2.8	[6]
Kasumi-1	20.8	[7]
Skno-1	8.5	[7]

Table 2: Kinase Inhibitory Activity of AZD1152-HQPA

Kinase	Ki (nM)	Reference
Aurora B	0.36	[8]
Aurora A	1369	[8]
Aurora C	17.0	[8]

Experimental Protocols

A common method to assess the cytotoxic effects of **Barasertib** on AML cells is the MTT assay.

• Cell Plating: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of appropriate culture medium.



- Compound Addition: Add serial dilutions of Barasertib (or AZD1152-HQPA) to the wells.
 Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry is used to determine the effect of **Barasertib** on the cell cycle distribution of AML cells.

- Cell Treatment: Treat AML cells with various concentrations of **Barasertib** for 24-48 hours.
- Cell Harvesting: Harvest the cells by centrifugation and wash with PBS.
- Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
- Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of a polyploid population (>4N DNA content).

Clinical Research

Barasertib has been evaluated in several clinical trials involving patients with AML.

Table 3: Summary of Key Clinical Trials of Barasertib in AML



Trial Identifier	Phase	Patient Population	Treatment Regimen	Key Findings	Reference
NCT0049799 1	I/II	Newly diagnosed or relapsed/refra ctory AML	Barasertib monotherapy (7-day continuous IV infusion every 21 days)	MTD established at 1200 mg. Overall hematologic response rate of 25%. Most common grade ≥3 AEs were febrile neutropenia and stomatitis.	[9][10]
NCT0095258 8	II	Elderly (≥60 years) with newly diagnosed AML	Barasertib (1200 mg, 7- day IV infusion) vs. Low-Dose Cytarabine (LDAC)	Barasertib showed a significantly higher objective complete response rate (OCRR) compared to LDAC (35.4% vs. 11.5%).	[11]
NCT0092673 1	I	Elderly (≥60 years) with newly diagnosed AML	Barasertib in combination with LDAC	MTD of Barasertib in combination with LDAC was 1000 mg. Overall response rate of 45%.	[12]

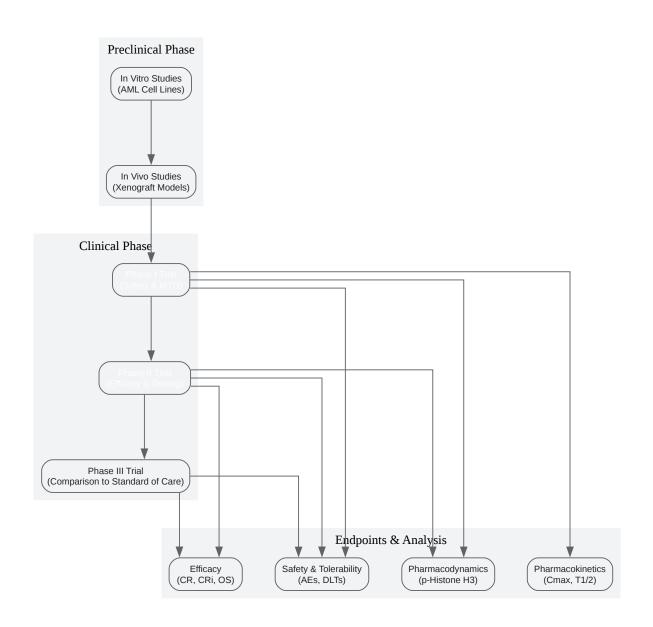


NCT0101916 1	I	Poor prognosis AML (newly diagnosed, relapsed, or refractory)	Barasertib (1200 mg, 7- day continuous IV infusion every 28 days) with [14C]- barasertib	Characterize d the pharmacokin etics, metabolism, and excretion of Barasertib.	[2][3]
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Clinical Trial Workflow

The general workflow for a clinical trial investigating **Barasertib** in AML is outlined below.





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Caption: General experimental workflow for **Barasertib** in AML research.



Combination Therapies and Resistance

Preclinical studies have suggested that **Barasertib** may act synergistically with other chemotherapeutic agents. For instance, it has been shown to potentiate the anti-proliferative activity of vincristine and daunorubicin.[6] Clinical trials have also explored **Barasertib** in combination with low-dose cytarabine (LDAC), showing promising response rates in elderly AML patients.[12]

Mechanisms of resistance to Aurora kinase inhibitors are an area of ongoing research. Potential mechanisms could involve mutations in the Aurora B kinase domain or the upregulation of drug efflux pumps.

Conclusion

Barasertib has demonstrated significant preclinical and clinical activity in AML. Its mechanism of action, centered on the inhibition of Aurora B kinase and the induction of polyploidy and apoptosis, provides a strong rationale for its use in this disease. Clinical trials have established a manageable safety profile and have shown promising efficacy, particularly in elderly patients who are not candidates for intensive chemotherapy. Further research is warranted to explore optimal combination strategies and to understand and overcome potential resistance mechanisms. This will be crucial for the future development and positioning of **Barasertib** in the therapeutic landscape of AML.

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